Piperic acid

Description

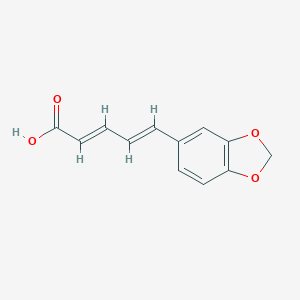

Structure

3D Structure

Properties

IUPAC Name |

(2E,4E)-5-(1,3-benzodioxol-5-yl)penta-2,4-dienoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O4/c13-12(14)4-2-1-3-9-5-6-10-11(7-9)16-8-15-10/h1-7H,8H2,(H,13,14)/b3-1+,4-2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHBGITBPARBDPH-ZPUQHVIOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)C=CC=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1OC2=C(O1)C=C(C=C2)/C=C/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801016979 | |

| Record name | Piperic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801016979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136-72-1, 5285-18-7 | |

| Record name | Piperic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=136-72-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Piperic acid (E,E)-form | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000136721 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Piperic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=129538 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Piperic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801016979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(1,3-benzodioxol-5-yl)penta-2,4-dienoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.745 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PIPERIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GFG3FLA9UR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

piperic acid structure and chemical properties

An In-depth Technical Guide on Piperic Acid: Structure and Chemical Properties

Introduction

This compound, systematically known as (2E,4E)-5-(1,3-Benzodioxol-5-yl)penta-2,4-dienoic acid, is a phenylpropanoid-derived organic compound.[1] It is most commonly obtained by the alkaline hydrolysis of piperine, the primary alkaloid responsible for the pungency of black pepper (Piper nigrum)[2][3]. The structure of this compound, featuring a conjugated diene system connected to a benzodioxole ring and a terminal carboxylic acid, makes it a valuable intermediate in the synthesis of various compounds, including fragrances like piperonal, as well as molecules with potential pharmacological applications[1][2]. This document provides a comprehensive overview of its structure, chemical properties, and relevant experimental methodologies.

Chemical Structure and Isomerism

The chemical identity of this compound is defined by its molecular formula, C₁₂H₁₀O₄, and a molar mass of approximately 218.21 g·mol⁻¹[2][4]. Its structure features a pentadienoic acid chain attached to a 1,3-benzodioxole (or methylenedioxyphenyl) group.

The presence of two double bonds in the pentadienoic chain gives rise to four possible geometric isomers[1][5]:

-

(2E,4E)-Piperic acid: Commonly referred to as piperinic acid or simply this compound. This is the most stable and common isomer, typically formed from the hydrolysis of piperine.

-

(2E,4Z)-Piperic acid: Known as isochavicinic acid.

-

(2Z,4E)-Piperic acid: Known as isopiperinic acid.

-

(2Z,4Z)-Piperic acid: Known as chavicinic acid.

The preferred IUPAC name for the most common isomer is (2E,4E)-5-(2H-1,3-Benzodioxol-5-yl)penta-2,4-dienoic acid[2][6][7].

Physicochemical Properties

The physical and spectral properties of this compound are crucial for its identification and characterization. Quantitative data are summarized in the tables below.

Physical Properties

The physical properties, particularly the melting point, vary significantly among the different isomers. The (E,E) isomer is a crystalline solid that is colorless when freshly prepared but turns yellow upon exposure to light[5].

| Property | (2E,4E)-Piperic Acid (Piperinic acid) | (2E,4Z)-Piperic Acid (Isochavicinic acid) | (2Z,4E)-Piperic Acid (Isopiperinic acid) | (2Z,4Z)-Piperic Acid (Chavicinic acid) |

| Molar Mass | 218.21 g/mol [2][4] | 218.21 g/mol | 218.21 g/mol | 218.21 g/mol |

| Appearance | Needles or crystalline solid[5] | Yellow crystals[5] | Needles from benzene[5] | Amorphous yellow granules[5] |

| Melting Point (°C) | 213–217[5][8][9] | 134–143[5] | 138–153[5] | 120–202 (wide disparity reported)[5] |

| Boiling Point (°C) | Decomposes[2] | Not available | Not available | Not available |

| Solubility | Practically insoluble in water, ether, benzene; Soluble in 50 parts boiling alcohol[5]. Soluble in ethanol[10]. | Soluble in methanol, benzene[5] | Soluble in benzene[5] | Soluble in boiling alcohol and benzene[5] |

| pKa (Predicted) | 3.82 | Not available | Not available | Not available |

Spectral Data

Spectroscopic data are essential for the structural elucidation of this compound and its isomers.

| Spectroscopy | Data for (2E,4E)-Piperic Acid |

| UV-Vis (Methanol) | λmax: 340 nm (ε = 28800)[5][9] |

| IR (KBr, cm⁻¹) | 3300–2500 (broad, O-H stretch of carboxylic acid), 1671 (C=O stretch), 1594 (C=C stretch)[9] |

| ¹H NMR (DMSO-d₆) | δ (ppm): 12.1 (s, 1H, COOH), 7.32-7.25 (m, 1H), 7.23 (s, 1H), 7.00-6.92 (m, 4H), 6.05 (s, 2H, -OCH₂O-), 5.92 (d, J=15.1 Hz, 1H)[9] |

| ¹³C NMR (CDCl₃) | δ (ppm): 167.1, 148.5, 148.2, 144.6, 140.1, 130.5, 124.5, 122.9, 120.4, 108.5, 105.8, 101.3, 60.2, 14.3 (Note: Data for ethyl ester derivative)[9] |

Chemical Reactivity and Key Reactions

The chemical behavior of this compound is dictated by its carboxylic acid group, the conjugated diene system, and the benzodioxole ring.

-

Oxidative Cleavage : Reaction with strong oxidizing agents like potassium permanganate (KMnO₄) or ozone results in the cleavage of the double bonds to yield piperonal (heliotropin) and piperonylic acid[2]. Under certain conditions, further oxidation can produce CO₂ from cleavage products like oxalic acid[11].

-

Reduction : this compound can be reduced at the double bonds. For instance, reduction with sodium amalgam yields α- and β-dihydropiperic acids (C₁₂H₁₂O₄)[2].

-

Esterification : The carboxylic acid group readily undergoes esterification with alcohols, often catalyzed by acid or facilitated by coupling agents like dicyclohexylcarbodiimide (DCC) in the presence of 4-dimethylaminopyridine (DMAP)[1][9].

-

Amidation : this compound can be converted to its corresponding amides. This is typically achieved by first converting the carboxylic acid to a more reactive acid chloride (e.g., using thionyl chloride), followed by reaction with an amine[1]. Alternatively, direct condensation with amines can be accomplished using coupling reagents such as DCC or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)[1][12][13].

Experimental Protocols

Preparation of this compound by Alkaline Hydrolysis of Piperine

This is the most common laboratory method for synthesizing this compound[2][13]. Piperine, the starting material, is first isolated from black pepper.

Materials:

-

Piperine

-

Potassium hydroxide (KOH)

-

Methanol or Ethanol (95%)

-

Concentrated Hydrochloric Acid (HCl)

-

Distilled water

-

Reaction flask with reflux condenser, heating mantle, magnetic stirrer, filtration apparatus.

Methodology:

-

Dissolution: Dissolve piperine in 95% ethanol or methanol inside a round-bottom flask.

-

Hydrolysis: Add a solution of potassium hydroxide (e.g., 20% methanolic KOH) to the flask[14].

-

Reflux: Heat the mixture to reflux (approximately 65°C) with continuous stirring. The reaction is typically run for 24-48 hours to ensure complete hydrolysis of the amide bond[12][14]. During this process, the piperine is cleaved into the potassium salt of this compound (potassium piperate) and volatile piperidine[2].

-

Neutralization/Acidification: After cooling the reaction mixture to room temperature, slowly add concentrated HCl until the solution is acidic (pH ~2-3). This protonates the piperate salt, causing the less soluble this compound to precipitate[2][12].

-

Isolation: Collect the precipitated solid by vacuum filtration.

-

Purification: Wash the crude this compound with cold water to remove residual salts. The crude product can be further purified by recrystallization from a suitable solvent system, such as a methanol/water mixture (8:2), to yield yellow crystals[9].

Synthesis of this compound Amides via DCC Coupling

This protocol describes a general method for forming an amide bond between this compound and a primary or secondary amine.

Materials:

-

This compound

-

Desired amine

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

4-Dimethylaminopyridine (DMAP)

-

Anhydrous solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))

-

Magnetic stirrer, ice bath, filtration apparatus.

Methodology:

-

Dissolution: Dissolve this compound and a catalytic amount of DMAP in an anhydrous solvent (e.g., DCM) in a flask under an inert atmosphere (e.g., nitrogen).

-

Activation: Cool the solution in an ice bath (0°C). Add a solution of DCC in the same anhydrous solvent to the flask and stir for 20-30 minutes. This forms a reactive O-acylisourea intermediate.

-

Coupling: Add the desired amine to the reaction mixture and allow it to warm to room temperature. Stir for 10-12 hours[12].

-

Work-up: The byproduct, dicyclohexylurea (DCU), is insoluble and precipitates out. Remove the DCU precipitate by filtration.

-

Purification: Concentrate the filtrate under reduced pressure. The resulting crude amide can be purified using standard techniques such as column chromatography or recrystallization.

Biological Activity and Role in Signaling Pathways

While much of the research on biological activity has focused on its precursor, piperine, this compound itself exhibits notable properties, including antioxidant and antibacterial effects[15][16]. Derivatives of this compound have been synthesized and evaluated for a range of activities, including anti-inflammatory, α-glucosidase inhibitory, and antihyperlipidemic effects[13][17]. Some derivatives have shown anti-inflammatory action through the downregulation of the NF-κB pathway[1].

This compound is a key intermediate in the biosynthesis of piperine in pepper plants[18]. The pathway involves the conversion of feruperic acid to this compound, which is then activated to piperoyl-CoA before being condensed with piperidine to form piperine[18][19].

References

- 1. This compound|High-Purity Research Compound [benchchem.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. magistralbr.caldic.com [magistralbr.caldic.com]

- 4. medkoo.com [medkoo.com]

- 5. This compound [drugfuture.com]

- 6. This compound | C12H10O4 | CID 5370536 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. matrixscientific.com [matrixscientific.com]

- 9. tandfonline.com [tandfonline.com]

- 10. CAS 136-72-1: this compound | CymitQuimica [cymitquimica.com]

- 11. organic chemistry - this compound oxidation - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis and Biological Evaluation of this compound Amides as Free Radical Scavengers and α-Glucosidase Inhibitors [jstage.jst.go.jp]

- 14. rsucon.rsu.ac.th [rsucon.rsu.ac.th]

- 15. medchemexpress.com [medchemexpress.com]

- 16. researchgate.net [researchgate.net]

- 17. Synthesis and antihyperlipidemic activity of this compound derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Piperine - Wikipedia [en.wikipedia.org]

- 19. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Chemical Synthesis of Piperic Acid from Piperine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis of piperic acid from piperine, a naturally occurring alkaloid found in black pepper. The primary method detailed is the alkaline hydrolysis of piperine, a robust and widely employed technique. This document offers detailed experimental protocols, quantitative data for comparative analysis, and visual representations of the chemical pathway and experimental workflow to support research and development in the pharmaceutical and chemical industries.

Introduction

This compound, chemically known as (2E,4E)-5-(1,3-benzodioxol-5-yl)penta-2,4-dienoic acid, is a valuable intermediate in the synthesis of various organic compounds, including pharmaceuticals, fragrances, and insecticides.[1] Its parent compound, piperine, is the major alkaloid responsible for the pungency of black pepper (Piper nigrum). The conversion of piperine to this compound is a fundamental step in the structural modification of piperine to explore and enhance its biological activities.[2] The most common and straightforward method for this conversion is through alkaline hydrolysis, which cleaves the amide bond of piperine.[1][3]

Chemical Transformation: From Piperine to this compound

The synthesis of this compound from piperine involves the hydrolysis of the amide linkage in the piperine molecule. This is typically achieved by heating piperine in the presence of a strong base, such as potassium hydroxide (KOH), in an alcoholic solvent.[3] The reaction proceeds in two main stages:

-

Saponification: The amide bond of piperine is cleaved by the hydroxide ions, resulting in the formation of the potassium salt of this compound (potassium piperate) and the release of piperidine.[1]

-

Acidification: The reaction mixture is then acidified, typically with hydrochloric acid (HCl), to protonate the piperate salt and precipitate the free this compound.[1]

It is crucial to handle the reaction with appropriate safety precautions, as piperidine, a toxic and volatile byproduct, is released during the hydrolysis process.[1][4]

Reaction Pathway

References

An In-depth Technical Guide to the Isomers and Stereochemistry of Piperic Acid for Researchers and Drug Development Professionals

Abstract

Piperic acid, a naturally occurring compound derived from the hydrolysis of piperine, the primary pungent constituent of black pepper (Piper nigrum), presents a compelling scaffold for drug discovery and development. Its chemical structure, featuring a pentadienoic acid chain attached to a 1,3-benzodioxole moiety, allows for the existence of four distinct geometric isomers. These stereoisomers—piperinic acid (E,E), isochavicinic acid (E,Z), isopiperinic acid (Z,E), and chavicinic acid (Z,Z)—exhibit unique physicochemical properties and are anticipated to possess differential biological activities. This technical guide provides a comprehensive overview of the stereochemistry of this compound, detailing the synthesis and separation of its isomers. Furthermore, it explores the known biological activities, with a focus on cytotoxicity and anti-inflammatory effects, and delves into the modulation of key signaling pathways such as NF-κB and MAPK. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the exploration of this compound and its derivatives for therapeutic applications.

Introduction to this compound and its Stereoisomers

This compound, with the chemical formula C₁₂H₁₀O₄, is a yellow crystalline solid.[1] The presence of two double bonds in its pentadienoic acid chain gives rise to four geometric isomers, as illustrated below. Early literature often refers to "this compound" without specifying the stereochemistry; however, the physical constants provided typically correspond to the most stable (E,E) isomer, also known as piperinic acid.[1]

The four stereoisomers of this compound are:

-

(2E,4E)-5-(1,3-benzodioxol-5-yl)pent-2,4-dienoic acid (Piperinic acid)

-

(2E,4Z)-5-(1,3-benzodioxol-5-yl)pent-2,4-dienoic acid (Isochavicinic acid)

-

(2Z,4E)-5-(1,3-benzodioxol-5-yl)pent-2,4-dienoic acid (Isopiperinic acid)

-

(2Z,4Z)-5-(1,3-benzodioxol-5-yl)pent-2,4-dienoic acid (Chavicinic acid)

The spatial arrangement of the substituents around the double bonds significantly influences the molecule's shape, polarity, and ability to interact with biological targets, leading to potentially distinct pharmacological profiles for each isomer.

Physicochemical Properties of this compound Isomers

The stereochemistry of this compound isomers has a notable impact on their physical properties. The table below summarizes the available data on their melting points and ultraviolet absorption maxima. It is important to note that there are some discrepancies in the reported melting points in the literature, which may be attributed to variations in experimental conditions and sample purity.[1]

| Isomer Name | Stereochemistry | Melting Point (°C) | UV λmax (nm) in Methanol (ε) |

| Piperinic acid | (E,E) | 216-217 | 340 (28800) |

| Isochavicinic acid | (E,Z) | 134-136 | 335 (14500) |

| Isopiperinic acid | (Z,E) | 145 | 328 (22000) |

| Chavicinic acid | (Z,Z) | 120-130, 200-202 | 335 (17500) |

| Data compiled from multiple sources.[1] |

Synthesis and Separation of this compound Isomers

Synthesis of this compound from Piperine

The most common method for preparing this compound is through the alkaline hydrolysis of piperine.[2] This process involves refluxing piperine with an alcoholic solution of potassium hydroxide, followed by acidification to precipitate this compound.[2]

Experimental Protocol: Alkaline Hydrolysis of Piperine

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve piperine in ethanol.

-

Hydrolysis: Add a solution of potassium hydroxide in ethanol to the piperine solution. The mixture is then heated to reflux for several hours.

-

Isolation of Potassium Piperate: Upon cooling, the potassium salt of this compound (potassium piperate) will precipitate. The precipitate is collected by filtration and washed with cold ethanol.

-

Acidification: The potassium piperate is dissolved in warm water, and the solution is acidified with a mineral acid, such as hydrochloric acid, until the precipitation of this compound is complete.

-

Purification: The resulting yellow precipitate of this compound is collected by filtration, washed with cold water to remove any remaining salts, and can be further purified by recrystallization from a suitable solvent like ethanol.[3]

Separation of this compound Isomers

The separation of the four geometric isomers of this compound can be achieved using high-performance liquid chromatography (HPLC). While specific protocols for the complete separation of all four this compound isomers are not extensively detailed in the literature, a method can be proposed based on the successful separation of the closely related piperine isomers.[4] The use of a reversed-phase column with a polar-embedded phase is recommended for enhancing the separation of E/Z isomers.[5]

Proposed Experimental Protocol: HPLC Separation of this compound Isomers

-

Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

-

Column: A reversed-phase C18 column with a polar-embedded stationary phase (e.g., Agilent Bonus RP, Thermo Polar Advantage II, or Supelco RP-Amide).

-

Mobile Phase: A gradient elution using a mixture of acetonitrile and water, both containing a small percentage of an acidifier like formic acid or acetic acid to ensure the carboxylic acid group remains protonated. A typical gradient might start with a higher percentage of the aqueous phase and gradually increase the percentage of the organic phase.

-

Flow Rate: A flow rate of 1.0 mL/min is generally suitable.

-

Detection: The isomers can be detected by their UV absorbance, with the maximum absorbance expected to be in the range of 320-340 nm.

-

Sample Preparation: A stock solution of the this compound isomer mixture is prepared in a suitable solvent such as methanol or acetonitrile and filtered through a 0.45 µm syringe filter before injection.

Biological Activities of this compound

This compound and its derivatives have been investigated for a range of biological activities, including cytotoxic, anti-inflammatory, and antioxidant effects.

Cytotoxic Activity

This compound has demonstrated cytotoxic effects against various cancer cell lines. A study investigating its impact on prostate cancer (PC-3) and breast cancer (MDA-MB-231) cell lines revealed a dose- and time-dependent inhibition of cell viability.[6][7] The maximum cytotoxicity was observed at a concentration of 100 µM after 48 hours of incubation.[6][7] Importantly, at this concentration, this compound showed significantly lower cytotoxicity towards normal human mononuclear cells, suggesting a degree of selectivity for cancer cells.[6]

Table of Cytotoxicity Data for this compound

| Cell Line | Concentration (µM) | Incubation Time (h) | % Cytotoxicity |

| MDA-MB-231 | 1 | 24 | 68.71 ± 0.01 |

| 1 | 48 | 88.76 ± 0.03 | |

| 1 | 72 | 60.26 ± 0.36 | |

| 10 | 24 | 72.59 ± 0.06 | |

| 10 | 48 | 85.04 ± 0.19 | |

| 10 | 72 | 58.7 ± 0.49 | |

| 100 | 24 | 68.79 ± 0.02 | |

| 100 | 48 | 87.58 ± 0.02 | |

| 100 | 72 | 64.7 ± 0.40 | |

| PC-3 | 1 | 24 | 9.8 ± 0.01 |

| 1 | 48 | 50.29 ± 0.05 | |

| 1 | 72 | 0 | |

| 10 | 24 | 38.7 ± 0.08 | |

| 10 | 48 | 53.9 ± 0.03 | |

| 10 | 72 | 25.42 ± 0.01 | |

| 100 | 24 | 68.79 ± 0.02 | |

| 100 | 48 | 87.58 ± 0.02 | |

| 100 | 72 | 64.7 ± 0.40 | |

| Data from Rudraraju et al.[6][7][8] |

Anti-inflammatory Activity

This compound has been shown to possess in vivo anti-inflammatory properties. In a study using a carrageenan-induced paw edema model in rats, this compound exhibited significant anti-inflammatory effects.[9] While direct comparative data for all four isomers is not available, a study on piperine and its amide derivatives indicated that the amide moiety might be important for anti-inflammatory activity, as this compound itself showed no significant activity at 50 µM in an in vitro nitric oxide inhibition assay.[10] This suggests that the different stereoisomers of this compound could have varying anti-inflammatory potencies, a hypothesis that warrants further investigation.

Modulation of Signaling Pathways

The biological effects of this compound and its parent compound, piperine, are mediated through the modulation of various intracellular signaling pathways. The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are key targets.

NF-κB Signaling Pathway

Experimental Protocol: Investigating NF-κB Inhibition

-

Cell Culture and Treatment: Culture a suitable cell line (e.g., macrophages like RAW 264.7) and pre-treat with different concentrations of each this compound isomer for a specified time.

-

Stimulation: Induce NF-κB activation using an inflammatory stimulus such as lipopolysaccharide (LPS).

-

Protein Extraction: Prepare nuclear and cytoplasmic protein extracts from the treated and control cells.

-

Western Blot Analysis: Perform Western blotting to analyze the protein levels of key components of the NF-κB pathway, such as phosphorylated IκBα, total IκBα, and the nuclear levels of the p65 subunit of NF-κB.

-

Data Analysis: Quantify the protein bands and normalize to a loading control (e.g., β-actin or lamin B1 for nuclear extracts) to determine the effect of each isomer on NF-κB activation.

MAPK Signaling Pathway

The MAPK signaling pathway is involved in a wide range of cellular processes, including proliferation, differentiation, and apoptosis. Piperine has been shown to modulate the MAPK pathway by affecting the phosphorylation of key kinases such as ERK, JNK, and p38.[12] The specific effects can be cell-type and context-dependent. It is hypothesized that the different stereoisomers of this compound may differentially modulate the activation of these MAPK cascades.

Visualizations

Caption: Relationship between piperine, this compound, and its four geometric isomers.

Caption: Experimental workflow for the synthesis, separation, and biological evaluation of this compound isomers.

Caption: Overview of the potential modulation of NF-κB and MAPK signaling pathways by this compound isomers.

Conclusion and Future Directions

This compound and its stereoisomers represent a promising class of compounds for further investigation in drug discovery. The available data indicates that this compound possesses significant cytotoxic activity against cancer cells and exhibits anti-inflammatory properties. However, a critical knowledge gap exists regarding the differential biological activities of the individual (E,E), (E,Z), (Z,E), and (Z,Z) isomers.

Future research should focus on the following areas:

-

Development of robust and scalable methods for the synthesis and purification of each this compound stereoisomer. This will be crucial for conducting detailed and comparative biological studies.

-

Systematic evaluation of the cytotoxic and anti-inflammatory activities of the individual isomers. This should include determining IC50 values against a panel of cancer cell lines and in various in vitro and in vivo models of inflammation.

-

In-depth investigation of the molecular mechanisms of action. This includes elucidating how each isomer differentially modulates key signaling pathways such as NF-κB and MAPK, and identifying their specific molecular targets.

A thorough understanding of the structure-activity relationships of this compound isomers will be instrumental in the design and development of novel and more potent therapeutic agents for the treatment of cancer, inflammatory diseases, and other conditions.

References

- 1. This compound [drugfuture.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. DSpace [helda.helsinki.fi]

- 5. separation of positional isomers - Chromatography Forum [chromforum.org]

- 6. In Vitro Evaluation of Cytotoxic Properties of this compound – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. rsucon.rsu.ac.th [rsucon.rsu.ac.th]

- 11. Inhibition of the NF-κB signaling pathway by the curcumin analog, 3,5-Bis(2-pyridinylmethylidene)-4-piperidone (EF31): anti-inflammatory and anti-cancer properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

The Biosynthesis of Piperic Acid in Piper nigrum: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the biosynthesis of piperic acid, a key precursor to the pungent compound piperine in black pepper (Piper nigrum). This document details the metabolic pathway, presents available quantitative data, outlines experimental protocols for key enzymatic steps, and discusses the regulation of this important biosynthetic route.

The Biosynthesis Pathway of this compound

The biosynthesis of this compound in Piper nigrum is a specialized metabolic pathway that combines elements from the general phenylpropanoid pathway and a unique chain elongation and modification process. The pathway begins with the amino acid phenylalanine and culminates in the formation of this compound, which is subsequently converted to piperine.

The key steps in the biosynthesis of the this compound moiety are:

-

Phenylpropanoid Pathway Initiation: The pathway starts with the deamination of L-phenylalanine to cinnamic acid by the enzyme phenylalanine ammonia-lyase (PAL). Cinnamic acid is then hydroxylated to form p-coumaric acid by cinnamate 4-hydroxylase (C4H).

-

Activation and Elongation: p-Coumaric acid is activated to its CoA-thioester, p-coumaroyl-CoA , by 4-coumarate-CoA ligase (4CL). This is followed by a series of condensation reactions with malonyl-CoA, leading to a C2-elongation of the side chain, though the exact enzymatic steps for this elongation are still under investigation. A key intermediate in this extended pathway is feruperic acid .

-

Methylenedioxy Bridge Formation: A crucial and characteristic step is the formation of a methylenedioxy bridge on the aromatic ring. The enzyme CYP719A37 , a cytochrome P450 monooxygenase, catalyzes the conversion of feruperic acid to This compound .[1][2] This reaction is a decisive step in the biosynthesis of piperine.[1][2]

-

Activation for Amide Formation: Finally, This compound is activated by piperoyl-CoA ligase to form piperoyl-CoA .[3][4][5] This activated form is then ready to be condensed with piperidine (derived from lysine) by piperine synthase to form piperine.

References

- 1. Genome-Wide Identification, Characterization, and Expression Analysis of the MYB-R2R3 Gene Family in Black Pepper (Piper nigrum L.) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. A this compound CoA ligase produces a putative precursor of piperine, the pungent principle from black pepper fruits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. ucrisportal.univie.ac.at [ucrisportal.univie.ac.at]

physical properties including melting point and solubility

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physical properties of Ibuprofen, a widely used non-steroidal anti-inflammatory drug (NSAID). The focus is on its melting point and solubility, critical parameters for drug development, formulation, and quality control. Detailed experimental protocols and relevant biological pathways are also presented.

Physicochemical Data

Ibuprofen, chemically known as (±)-2-(p-isobutylphenyl)propionic acid, is a white crystalline solid.[1] Its physical properties are essential for understanding its behavior in various pharmaceutical formulations.

Table 1: Physical and Solubility Data for Ibuprofen

| Property | Value | Conditions |

| Melting Point | 75-78 °C[1][2] | N/A |

| Solubility in Water | 21 mg/L[3][4] | 25 °C[4] |

| Solubility in Ethanol | 50 mg/mL | N/A |

| Solubility in 90% Ethanol | 66.18 g/100 mL[3] | 40 °C[3] |

| General Solubility | Very soluble in methanol, acetone, and dichloromethane[3] | N/A |

As a carboxylic acid, Ibuprofen's solubility is pH-dependent; deprotonation at higher pH levels can increase its solubility in aqueous solutions.[5]

Experimental Protocols

Accurate determination of physical properties is fundamental. The following are standard protocols for measuring the melting point and solubility of a solid compound like Ibuprofen.

The capillary method is a standard technique for determining the melting point of a crystalline solid.[6][7]

Principle: A small, packed sample in a capillary tube is heated at a controlled rate. The temperature range from the first sign of melting (onset) to complete liquefaction is recorded as the melting point range.[7][8] Pure substances typically exhibit a sharp melting point, while impurities can cause a depression and broadening of the range.[7]

Methodology:

-

Sample Preparation: Ensure the Ibuprofen sample is completely dry and finely powdered to facilitate uniform heat transfer.[6][9]

-

Capillary Loading: Press the open end of a capillary tube into the powdered sample. Tap the sealed end gently on a hard surface to pack the powder into a dense column of 2-3 mm height.[8][10]

-

Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus.[6]

-

Heating and Observation:

-

If the approximate melting point is unknown, perform a rapid preliminary heating (4-5°C/minute) to get an estimate.[8]

-

For an accurate measurement, start heating rapidly to a temperature about 15°C below the expected melting point.[8][10]

-

Decrease the heating rate to 1-2°C per minute to ensure thermal equilibrium.[8]

-

Observe the sample through the magnified eyepiece.

-

-

Data Recording:

-

Record the temperature at which the first drop of liquid appears (onset of melting).[8]

-

Record the temperature at which the entire solid phase turns into a clear liquid (complete melting).[8]

-

The recorded melting point should be a range from the onset to the complete melting temperature. Always use a fresh sample for repeated measurements.[6]

-

The shake-flask method is considered the gold standard for determining the thermodynamic (equilibrium) solubility of a compound.[11][12]

Principle: An excess amount of the solid solute is agitated in a specific solvent for an extended period until equilibrium is reached. The concentration of the dissolved solute in the resulting saturated solution is then measured.

Methodology:

-

Preparation: Add an excess amount of solid Ibuprofen to a series of vials or flasks, each containing a precise volume of the desired solvent (e.g., water, ethanol, buffer solution).[11][13] The excess solid is crucial to ensure a saturated solution is formed.

-

Equilibration: Seal the vessels tightly and place them in a shaker bath set to a constant temperature (e.g., 25°C). Agitate the mixtures for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium.[12][13][14]

-

Phase Separation: After equilibration, let the samples rest to allow undissolved solids to sediment.[11] Separate the saturated supernatant from the excess solid using centrifugation or filtration (e.g., with a syringe filter).[12]

-

Quantification:

-

Carefully withdraw an aliquot of the clear, saturated solution.

-

Dilute the sample as necessary to fall within the linear range of the analytical method.

-

Determine the concentration of Ibuprofen in the sample using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC), by comparing the result against a standard calibration curve.[12][14]

-

-

Reporting: The calculated concentration represents the solubility of Ibuprofen in that specific solvent at the given temperature.

Visualizations: Workflows and Pathways

The following diagram illustrates the logical steps for determining solubility via the Shake-Flask method.

Ibuprofen exerts its anti-inflammatory, analgesic, and antipyretic effects primarily by inhibiting the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[15][16][17] These enzymes are critical for the synthesis of prostaglandins, which are lipid compounds that mediate pain and inflammation.[18][19] The diagram below outlines this pathway.

References

- 1. Ibuprofen - American Chemical Society [acs.org]

- 2. CAS Common Chemistry [commonchemistry.cas.org]

- 3. Ibuprofen - Wikipedia [en.wikipedia.org]

- 4. Ibuprofen, USP grade, MP Biomedicals™ | Fisher Scientific [fishersci.ca]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. westlab.com [westlab.com]

- 7. chem.ucalgary.ca [chem.ucalgary.ca]

- 8. jk-sci.com [jk-sci.com]

- 9. thinksrs.com [thinksrs.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. dissolutiontech.com [dissolutiontech.com]

- 12. enamine.net [enamine.net]

- 13. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 14. bioassaysys.com [bioassaysys.com]

- 15. ClinPGx [clinpgx.org]

- 16. news-medical.net [news-medical.net]

- 17. go.drugbank.com [go.drugbank.com]

- 18. bio.libretexts.org [bio.libretexts.org]

- 19. creative-diagnostics.com [creative-diagnostics.com]

The Stability of Piperic Acid: A Technical Guide on Light and Temperature Effects

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Piperic acid, a key derivative of piperine, is a molecule of significant interest in pharmaceutical and nutraceutical research due to its diverse biological activities. However, its stability under various environmental conditions, particularly light and temperature, is a critical factor influencing its efficacy, shelf-life, and formulation development. This technical guide provides a comprehensive overview of the stability of this compound, focusing on the effects of photovariations and thermal stress. Due to a lack of extensive direct quantitative stability data for this compound in publicly available literature, this guide leverages data from its parent compound, piperine, as a close structural analog and precursor to infer potential stability characteristics. This document details established experimental protocols for stability testing, presents available stability data for piperine, and proposes potential degradation pathways for this compound.

Introduction to this compound

This compound, chemically known as (2E,4E)-5-(1,3-benzodioxol-5-yl)penta-2,4-dienoic acid, is a carboxylic acid that can be obtained by the hydrolysis of piperine, the primary alkaloid in black pepper.[1] Its structure, featuring a conjugated double bond system and a methylenedioxy group, makes it a chromophore that absorbs UV radiation, suggesting potential photosensitivity.[2] Indeed, freshly prepared this compound is colorless but rapidly turns yellow upon exposure to light, indicating light-induced chemical changes.[3] Understanding the stability of this compound is paramount for its development as a therapeutic agent.

Photostability of this compound

The conjugated diene system in this compound makes it susceptible to photodegradation. The primary mechanism of photodegradation for compounds with such structures is often cis-trans isomerization and photocyclization. While specific kinetic data for this compound is scarce, studies on piperine provide valuable insights into its potential photostability.

Inferred Photodegradation from Piperine Studies

Piperine undergoes significant degradation upon exposure to UV light. In one study, free piperine showed a rapid and significant decline in concentration within the first 10 minutes of UVA exposure.[4] This suggests that this compound, with a similar chromophoric system, is also likely to be highly susceptible to photodegradation. The degradation of piperine under photolytic stress is a known phenomenon, and it is reasonable to extrapolate this behavior to this compound.

Potential Photodegradation Products

The primary photodegradation pathway for this compound is likely to be cis-trans isomerization around the double bonds, leading to the formation of its various geometric isomers: isochavicinic acid (E,Z), isopiperinic acid (Z,E), and chavicinic acid (Z,Z).[3] Additionally, oxidative cleavage of the double bonds due to photo-oxidation could lead to the formation of piperonal and piperonylic acid.[1]

Thermal Stability of this compound

Elevated temperatures can accelerate chemical degradation reactions. For this compound, potential thermal degradation pathways include decarboxylation, oxidation, and polymerization.

Inferred Thermal Degradation from Piperine Studies

Studies on piperine indicate its susceptibility to thermal degradation. In one investigation, the concentration of free piperine decreased to approximately 26.4% of its initial value after 5 days of storage at 80°C.[4] Another study noted that while piperine is relatively stable to heat processing with only a 2.5% loss after 20 minutes at 100°C, a separate report indicated a 28% loss under the same conditions, highlighting the influence of the specific matrix and conditions.[5] This suggests that this compound is also likely to degrade at elevated temperatures, and its stability will be dependent on the formulation and storage conditions.

Potential Thermal Degradation Products

At elevated temperatures, this compound may undergo decarboxylation. Oxidative degradation could also occur, potentially leading to the same cleavage products as seen in photo-oxidation, such as piperonal and piperonylic acid. Polymerization of the unsaturated acid is another possible degradation route under thermal stress.

Quantitative Stability Data (Inferred from Piperine)

The following table summarizes the stability of piperine under various stress conditions. This data can be used as a proxy to estimate the potential stability of this compound.

| Stress Condition | Duration | Temperature | pH | Analyte | Retention (%) | Reference |

| UVA Exposure | 10 min | Ambient | Neutral | Piperine | Significant decline | [4] |

| Thermal | 5 days | 80°C | Neutral | Piperine | ~26.4 | [4] |

| Acidic | 2 hours | 37°C | 2 | Piperine | ~68 | [4] |

Experimental Protocols

Standardized protocols are essential for assessing the stability of a drug substance like this compound. The International Council for Harmonisation (ICH) provides guidelines for such testing.

Photostability Testing

A standardized photostability test should be conducted according to ICH Q1B guidelines.

-

Sample Preparation : Prepare solutions of this compound in a suitable solvent (e.g., methanol, ethanol) and place them in chemically inert, transparent containers (e.g., quartz cuvettes). A dark control sample, protected from light (e.g., wrapped in aluminum foil), should be prepared and stored under the same conditions.

-

Light Exposure : Expose the samples to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. Suitable light sources include an artificial daylight lamp, a xenon lamp, or a metal halide lamp.

-

Analysis : At specified time intervals, withdraw aliquots from the exposed and dark control samples. Analyze the samples using a validated stability-indicating HPLC method to determine the concentration of remaining this compound and to detect and quantify any degradation products.

-

Data Analysis : Calculate the percentage of this compound remaining at each time point. The degradation kinetics can be determined by plotting the concentration of this compound versus time and fitting the data to appropriate kinetic models (e.g., zero-order, first-order).

Thermal Stability Testing

-

Sample Preparation : Prepare samples of this compound (solid or in solution) and place them in sealed containers.

-

Temperature Exposure : Store the samples at various elevated temperatures (e.g., 40°C, 60°C, 80°C) in a temperature-controlled oven or water bath.

-

Analysis : At predetermined time points, remove samples and allow them to cool to room temperature. Analyze the samples using a validated stability-indicating HPLC method.

-

Kinetic Analysis :

-

Determine the degradation rate constant (k) at each temperature by fitting the concentration-time data to a suitable kinetic model (e.g., first-order kinetics: ln[A] = ln[A]₀ - kt).

-

Calculate the half-life (t₁/₂) at each temperature (for first-order kinetics: t₁/₂ = 0.693/k).

-

Determine the activation energy (Ea) for the degradation process using the Arrhenius equation: ln(k) = ln(A) - Ea/(RT), by plotting ln(k) versus 1/T.

-

Visualizations

Diagrams of Workflows and Pathways

Caption: Workflow for Photostability Testing of this compound.

Caption: Workflow for Thermal Stability & Kinetic Analysis.

Caption: Proposed Degradation Pathways for this compound.

Conclusion and Recommendations

While direct quantitative stability data for this compound is limited, evidence from its precursor, piperine, and its inherent chemical structure strongly suggests that it is susceptible to degradation under both photolytic and thermal stress. The primary degradation pathways are likely to be isomerization and oxidation.

For researchers, scientists, and drug development professionals working with this compound, the following recommendations are crucial:

-

Protection from Light : All stock solutions and formulations containing this compound should be protected from light using amber glassware or light-resistant packaging.

-

Temperature Control : Storage at controlled, cool temperatures is recommended to minimize thermal degradation. Avoid exposure to high temperatures during processing and storage.

-

Stability-Indicating Methods : Development and validation of a stability-indicating analytical method, such as RP-HPLC, is essential for accurately monitoring the stability of this compound and detecting potential degradation products in formulations.

-

Further Studies : There is a clear need for formal stability studies on this compound to be conducted and published to quantify its degradation kinetics and definitively identify its degradation products. This will enable the development of stable and effective formulations for its intended therapeutic applications.

References

An In-depth Technical Guide to Piperic Acid: From Synthesis to Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of piperic acid, a naturally derived organic compound. This document details its chemical identity, synthesis, physicochemical properties, and biological activities, with a focus on its anti-inflammatory potential.

Chemical Identification

This compound, a derivative of piperine found in black pepper, is a key molecule in various research and development fields. Its proper identification is crucial for scientific accuracy.

| Identifier | Value | Reference |

| CAS Number | 136-72-1 ((2E,4E)-isomer) | [1][2] |

| IUPAC Name | (2E,4E)-5-(1,3-Benzodioxol-5-yl)penta-2,4-dienoic acid | [3] |

| Molecular Formula | C₁₂H₁₀O₄ | [3][4] |

| Molecular Weight | 218.21 g/mol | [4] |

Synthesis of this compound

This compound is most commonly synthesized through the alkaline hydrolysis of piperine.[5] This process involves the cleavage of the amide bond in piperine, yielding this compound and piperidine.

Experimental Protocol: Alkaline Hydrolysis of Piperine

A common method for the synthesis of this compound involves the following steps:

-

Reaction Setup: Piperine is refluxed with a solution of potassium hydroxide (KOH) in ethanol. One patented method specifies charging 15.0g of piperine with 150 ml of ethylene glycol and 13.3g of potassium hydroxide.[6] Another protocol suggests refluxing 500 mg of piperine with 20% methanolic KOH for 26 hours.[7]

-

Heating and Monitoring: The reaction mixture is heated to a temperature of 115°C and maintained for 14-15 hours.[6] The progress of the hydrolysis can be monitored using thin-layer chromatography (TLC).

-

Isolation of Piperate Salt: After the reaction is complete, the mixture is cooled, allowing the potassium salt of this compound to precipitate. The salt is then collected by filtration.

-

Acidification: The potassium piperate salt is dissolved in water, and the solution is acidified with a strong acid, such as hydrochloric acid (HCl), to a pH where the this compound precipitates.[8]

-

Purification: The crude this compound is collected by filtration, washed with water to remove any remaining salts, and can be further purified by recrystallization from a suitable solvent, such as acetone or ethanol, to yield a yellow crystalline solid.[7][8] One study reported a yield of 86.96%.[9]

Experimental Workflow: Synthesis of this compound from Piperine

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic data for this compound is presented below.

| Property | Data | Reference |

| Appearance | Yellow crystalline solid | [7] |

| Melting Point | 216-217 °C | [3] |

| Solubility | Soluble in ethanol and ether; limited solubility in water. | [1] |

| UV-Vis (λmax) | 345 nm | [10] |

| Infrared (IR) ν (cm⁻¹) | 3600-3200 (O-H stretch, carboxylic acid), 1500-1700 (aromatic moiety) | [11] |

| ¹H NMR | Signals in the range of δH 5.95-7.35 ppm | [7] |

| ¹³C NMR | Signals in the range of δC 101.6-167.1 ppm | [7] |

Biological Activity and Signaling Pathways

While much of the existing research has focused on piperine, this compound itself has demonstrated notable biological activities, particularly as an anti-inflammatory agent.

Anti-inflammatory Activity

This compound has been shown to possess anti-inflammatory properties. A recent study highlighted that its anti-inflammatory potential is mediated through the downregulation of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway.[12] By inhibiting the activation of NF-κB, this compound can suppress the production of pro-inflammatory mediators.[12]

Signaling Pathway: NF-κB Inhibition by this compound

Other Potential Activities

Derivatives of this compound have been investigated for other applications. For instance, isopropyl piperate has been identified as a potential UV protection agent, with a significant Sun Protection Factor (SPF) value.[9]

Conclusion

This compound is a readily accessible natural product derivative with significant potential for further investigation, particularly in the realm of anti-inflammatory drug discovery. Its straightforward synthesis and well-characterized structure make it an attractive starting point for the development of novel therapeutic agents. Further research into its specific molecular targets and mechanisms of action is warranted to fully elucidate its therapeutic potential.

References

- 1. Piperine Plays an Anti-Inflammatory Role in Staphylococcus aureus Endometritis by Inhibiting Activation of NF-κB and MAPK Pathways in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Piperazic acid derivatives inhibit Gli1 in Hedgehog signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Molecular and pharmacological aspects of piperine as a potential molecule for disease prevention and management: evidence from clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. WO2019073491A1 - Process for the preparation of piperine - Google Patents [patents.google.com]

- 7. rsucon.rsu.ac.th [rsucon.rsu.ac.th]

- 8. Synthesis and Biological Activity of Piperine Derivatives as Potential PPARγ Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Development of this compound derivatives from Piper nigrum as UV protection agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis, characterization, and anti-inflammatory activity of tetrahydropiperine, this compound, and tetrahydrothis compound via down regulation of NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling Piperic Acid: A Journey Through its Early Discovery and Historical Context

For Immediate Release

[City, State] – November 7, 2025 – A comprehensive technical guide released today offers researchers, scientists, and drug development professionals an in-depth look into the early discovery and historical context of piperic acid. This pivotal compound, derived from the pungent alkaloid piperine found in black pepper, has a rich history intertwined with the foundations of organic chemistry.

Executive Summary

This compound, a derivative of piperine, the compound responsible for the pungency of black pepper, has been a subject of scientific inquiry for over a century. Its discovery and the subsequent elucidation of its structure were significant milestones in the field of natural product chemistry. This guide details the historical timeline of its discovery, presents key quantitative data from early analyses, outlines the original experimental protocols for its isolation, and visualizes its biosynthetic pathway. This historical perspective provides a valuable foundation for contemporary research into the diverse applications of this compound and its derivatives.

Historical Context and Early Discovery

The journey of this compound begins with its parent compound, piperine. The investigation into the chemical constituents of the Piper species dates back to the early 19th century, with piperine first being isolated in 1819. For decades, the molecular structure of this pungent alkaloid remained a puzzle.

A pivotal moment in understanding piperine came with the discovery that it could be hydrolyzed into two simpler compounds: a basic substance named piperidine and an acidic component, which was christened this compound. This breakdown reaction was a crucial clue for chemists of the era, suggesting that piperine was an amide formed from these two building blocks.

The formidable task of unraveling the precise structure of this compound was undertaken by the esteemed German chemist Rudolph Fittig and his students. Their meticulous work in the latter half of the 19th century was instrumental in establishing the chemical constitution of this compound. Fittig's contributions to organic chemistry were vast, and his investigation into piperine and its derivatives stands as a testament to his experimental prowess and deductive reasoning.

Following the structural elucidation, the next significant achievement was the chemical synthesis of this compound, accomplished by A. Ladenburg and M. Scholtz in 1894. This not only confirmed the structure proposed by Fittig's group but also opened avenues for the synthesis of piperine itself, which they achieved by reacting piperoyl chloride (a derivative of this compound) with piperidine.

Quantitative Data from Early Analyses

Early researchers meticulously documented the physical properties of this compound and its isomers. The existence of four geometric isomers was recognized, and their distinct melting points were a key focus of investigation. The data presented below is a compilation from early literature, highlighting the careful experimental work of the time.

| Isomer Name | Stereochemistry | Reported Melting Point (°C) |

| This compound | (E,E) | 216-217 |

| Isochavicinic Acid | (E,Z) | 134-136 |

| Isopiperinic Acid | (Z,E) | 145 |

| Chavicinic Acid | (Z,Z) | 200-202 |

Note: The melting points reported in early literature sometimes varied slightly between different researchers. The values presented here are representative of the consensus at the time.

Experimental Protocols of the 19th Century

The isolation of this compound from piperine was a foundational experiment in the study of this class of compounds. The following protocols are based on the methodologies described in the historical scientific literature of the 19th century.

Hydrolysis of Piperine to this compound

This procedure, adapted from the work of Fittig and his contemporaries, describes the alkaline hydrolysis of piperine.

Materials:

-

Piperine

-

Alcoholic potash solution (potassium hydroxide in ethanol)

-

Water

-

Hydrochloric acid

-

Filter paper

-

Beakers and flasks

-

Heating apparatus (e.g., water bath)

Procedure:

-

A solution of piperine in alcohol was prepared.

-

An alcoholic solution of potash was added to the piperine solution.

-

The mixture was heated for several hours to induce hydrolysis. During this process, the amide bond of piperine is cleaved, yielding potassium piperate and piperidine.

-

The alcohol was then removed by evaporation, leaving a solid residue.

-

This residue was dissolved in warm water.

-

Hydrochloric acid was carefully added to the aqueous solution. This acidification protonates the piperate salt, causing the less soluble this compound to precipitate out of the solution.

-

The precipitated this compound was then collected by filtration, washed with cold water to remove impurities, and dried.

Synthesis of this compound

The following is a conceptual outline of the synthesis of this compound as first achieved by Ladenburg and Scholtz in 1894. This multi-step synthesis was a landmark achievement in organic chemistry.

Conceptual Workflow for the Synthesis of this compound (Ladenburg & Scholtz, 1894):

Caption: Synthetic route to this compound as developed by Ladenburg and Scholtz.

Biosynthesis of this compound

This compound is a natural product synthesized in pepper plants through a specialized metabolic pathway. The biosynthesis originates from the common amino acid phenylalanine and involves a series of enzymatic transformations. Understanding this pathway is crucial for metabolic engineering and the potential biotechnological production of this compound and its derivatives.

Biosynthetic Pathway of this compound:

A Technical Guide to the Spectroscopic Profile of Piperic Acid

This guide provides an in-depth analysis of the spectroscopic data for piperic acid, a derivative of piperine, the primary alkaloid in black pepper. The information presented is intended for researchers, scientists, and professionals in drug development, offering a consolidated resource for the structural characterization of this compound.

Spectroscopic Data Presentation

The following tables summarize the nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopic data for this compound.

Table 1: ¹H NMR Spectroscopic Data of this compound

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Number of Protons | Assignment |

| 5.95 | s | - | 2H | -OCH₂O- |

| 5.90 | d | 15.0 | 1H | H-α |

| 6.75 | d | 8.0 | 1H | Ar-H |

| 6.85-7.00 | m | - | 3H | Ar-H, H-γ |

| 7.30 | dd | 15.0, 10.0 | 1H | H-β |

| 7.40 | dd | 15.0, 10.0 | 1H | H-δ |

| 12.20 | br s | - | 1H | -COOH |

Note: Assignments are based on typical chemical shifts and coupling patterns. The exact values may vary slightly depending on the solvent and experimental conditions.

Table 2: ¹³C NMR Spectroscopic Data of this compound

| Chemical Shift (δ, ppm) | Assignment |

| 101.2 | -OCH₂O- |

| 105.6 | Ar-C |

| 108.4 | Ar-C |

| 122.6 | Ar-C |

| 124.7 | C-β |

| 125.3 | C-δ |

| 130.9 | Ar-C (quaternary) |

| 137.7 | C-γ |

| 139.1 | C-α |

| 147.7 | Ar-C (quaternary) |

| 147.9 | Ar-C (quaternary) |

| 165.1 | -COOH |

Note: The assignments distinguish between the carbons of the aromatic ring and the dienoyl chain.[1][2]

Table 3: IR Spectroscopic Data of this compound

| Wavenumber (cm⁻¹) | Description of Vibration | Functional Group |

| 3600-3200 | Weak, broad absorption | O-H stretch of carboxylic acid |

| 3000-2500 | Broad absorption | C-H stretch (aromatic and vinylic) |

| 1678.76 | Strong absorption | C=O stretch of carboxylic acid |

| 1580 | Aromatic stretching | C=C stretch (aromatic ring) |

| 1255 | Symmetric stretch | =C-O-Ar (methylenedioxy) |

| 1132 | Asymmetric stretch | =C-O-C (methylenedioxy) |

| 1033 | Symmetric stretch | =C-O-C (methylenedioxy) |

Table 4: UV-Vis Spectroscopic Data of this compound

| Solvent | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) |

| Methanol | 342-344 | 16,844 - 35,855 |

Source:[5]

Experimental Protocols

The data presented in this guide were obtained using standard spectroscopic techniques. The general methodologies are outlined below.

2.1 NMR Spectroscopy NMR spectra are typically recorded on a spectrometer operating at a frequency of 300 MHz or 400 MHz for ¹H NMR.[5]

-

Sample Preparation : A small quantity of this compound is dissolved in a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). Tetramethylsilane (TMS) is commonly used as an internal standard.

-

Data Acquisition : For ¹H NMR, chemical shifts are reported in parts per million (ppm) downfield from TMS.[6] Data are typically reported to two decimal places.[6] For ¹³C NMR, chemical shifts are also reported in ppm relative to TMS and are generally reported to one decimal place.[1][6]

2.2 IR Spectroscopy Infrared spectra are recorded using an FT-IR spectrometer.

-

Sample Preparation : The sample can be prepared as a potassium bromide (KBr) disc, where a small amount of the solid sample is ground with spectroscopic grade KBr and pressed into a thin pellet.[7] Alternatively, the Attenuated Total Reflectance (ATR) technique can be used, where the sample is placed directly on a crystal surface (e.g., diamond).[8]

-

Data Acquisition : The spectrum is typically scanned over the range of 4000-400 cm⁻¹. The positions of the absorption bands are reported in wavenumbers (cm⁻¹).[7]

2.3 UV-Vis Spectroscopy UV-Vis absorption spectra are measured using a double-beam UV-Vis spectrophotometer.

-

Sample Preparation : A dilute solution of this compound is prepared in a suitable solvent, such as methanol or ethanol, which does not absorb in the region of interest.[5][9] Quartz cuvettes with a 1 cm path length are used.[10] A blank containing only the solvent is used for baseline correction.[11]

-

Data Acquisition : The absorbance is measured over a wavelength range of 200 to 450 nm to determine the wavelength of maximum absorption (λmax).[5][9]

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis and structural elucidation of this compound.

Caption: Workflow for Spectroscopic Analysis of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. tandfonline.com [tandfonline.com]

- 6. pubsapp.acs.org [pubsapp.acs.org]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. This compound | C12H10O4 | CID 5370536 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 2024.sci-hub.se [2024.sci-hub.se]

- 10. Theoretical Simulation of Near-Infrared Spectrum of Piperine: Insight into Band Origins and the Features of Regression Models - PMC [pmc.ncbi.nlm.nih.gov]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

Methodological & Application

Application Notes: Synthesis of Piperic Acid via Alkaline Hydrolysis of Piperine

Introduction

Piperic acid is a valuable organic compound that serves as a key intermediate in the synthesis of various fragrances, flavors, and pharmaceutical agents.[1] It is most commonly prepared through the alkaline hydrolysis of piperine, the primary alkaloid responsible for the pungency of black pepper (Piper nigrum).[1][2] This process involves the cleavage of the amide bond in piperine, yielding this compound and the cyclic amine, piperidine.[2] The subsequent acidification of the resulting carboxylate salt precipitates the desired this compound.[1] These notes provide detailed protocols for this conversion, targeting researchers in organic synthesis and drug development.

Reaction and Mechanism

The core of the protocol is the base-catalyzed hydrolysis of the amide linkage in piperine. A strong base, typically potassium hydroxide (KOH), attacks the electrophilic carbonyl carbon of the amide. This nucleophilic acyl substitution leads to the formation of a tetrahedral intermediate, which then collapses, breaking the carbon-nitrogen bond. This cleavage releases piperidine and forms the potassium salt of this compound (potassium piperate). In the final step, a strong acid, such as hydrochloric acid (HCl), is introduced to protonate the piperate salt, causing the less soluble this compound to precipitate out of the aqueous solution.[1][3]

Experimental Protocols

Two primary protocols are presented, differing in the solvent and reaction temperature used for the hydrolysis.

Protocol 1: Ethanolic Potassium Hydroxide Reflux

This is a widely cited method utilizing ethanolic KOH under reflux conditions. It is a reliable method suitable for standard laboratory setups.

Materials:

-

Piperine

-

Ethanol (95% or absolute)[3]

-

Distilled Water

Procedure:

-

Reaction Setup: In a round-bottomed flask equipped with a reflux condenser, dissolve potassium hydroxide in ethanol to create a solution (e.g., 2N ethanolic KOH).[3]

-

Hydrolysis: Add piperine to the ethanolic KOH solution. Heat the mixture to reflux and maintain for a period ranging from 1.5 to 22 hours.[3][4] The reaction progress can be monitored using thin-layer chromatography (TLC).[5]

-

Solvent Evaporation: After the hydrolysis is complete, cool the mixture to room temperature. Remove the ethanol using a rotary evaporator to obtain the solid potassium piperate salt.[3][4]

-

Dissolution: Suspend the solid residue in hot water (approx. 20 mL for every 1 gram of piperine used).[3][4]

-

Acidification: Carefully acidify the aqueous suspension by adding hydrochloric acid dropwise while stirring. Continue adding acid until the pH is less than 3, which will cause a pale yellow solid (this compound) to precipitate.[3][5][6]

-

Isolation: Collect the precipitated this compound by vacuum filtration.[3][4]

-

Washing: Wash the collected solid with cold water to remove any remaining salts.[3][4]

-

Drying & Recrystallization: Dry the crude this compound. For further purification, recrystallize the product from a suitable solvent such as absolute ethanol or methanol to yield pale yellow crystals.[3][4]

Protocol 2: High-Temperature Hydrolysis in Ethylene Glycol

This protocol uses a higher boiling point solvent, ethylene glycol, allowing the reaction to be conducted at an elevated temperature, which may reduce the required reaction time in some instances.

Materials:

-

Distilled Water

Procedure:

-

Reaction Setup: In a reaction flask, add piperine to ethylene glycol.[7][8]

-

Hydrolysis: Add solid potassium hydroxide to the mixture. Increase the temperature to approximately 115°C and maintain for 14-15 hours.[7][8]

-

Cooling and Dilution: After completion, cool the reaction mixture to 15-20°C and dilute it with water.[7][8]

-

Acidification: Acidify the mixture by adding concentrated HCl. Stir the mixture for about an hour at 15-20°C to ensure complete precipitation of this compound.[7][8]

-

Isolation: Filter the precipitated solid and wash it thoroughly with water.[7][8]

-

Purification: The wet cake can be further purified by stirring it in methanol at room temperature for an hour, followed by filtration, washing with fresh methanol, and drying under vacuum.[7][8]

Safety Precautions:

-

The hydrolysis of piperine liberates piperidine, which is a toxic and corrosive compound. All procedures should be performed in a well-ventilated fume hood.[1]

-

Potassium hydroxide is highly corrosive. Appropriate personal protective equipment (gloves, safety glasses) should be worn.

-

Handle hydrochloric acid with care in a fume hood.

Data Presentation

The following tables summarize quantitative data from various reported protocols for the alkaline hydrolysis of piperine.

Table 1: Reactant Quantities and Solvents

| Starting Material | Quantity of Piperine | Base | Quantity of Base | Solvent | Solvent Volume | Reference |

|---|---|---|---|---|---|---|

| Piperine | 1 g | Ethanolic KOH (2N) | 10 mL | Ethanol | 10 mL | [3] |

| Piperine | 5.14 g | KOH | 45 g | Ethanol | 220 mL | [4] |

| Piperine | 0.5 g | Alcoholic KOH (20%) | 30 mL | Ethanol | 30 mL | [6] |

| Piperine | 500 mg | Methanolic KOH (20%) | Not specified | Methanol | Not specified | [5] |

| Commercial Piperine Extract (95%) | 35.06 g | KOH (85%) | 25.16 g | Ethanol (95%) | 200 mL | [9] |

| Piperine | 15.0 g | KOH | 13.3 g | Ethylene Glycol | 150 mL |[7][8] |

Table 2: Reaction Conditions and Reported Yields

| Reaction Time | Temperature | Acidification Agent | Recrystallization Solvent | Reported Yield | Reference |

|---|---|---|---|---|---|

| 1.5 hr | Reflux | 6N HCl | Absolute Ethanol | Not specified | [3] |

| 22 hr | Reflux | 4N HCl | Methanol | 82% | [4] |

| 12 hr | 70°C | 1M HCl | Dichloromethane (extraction) | 86.96% | [6] |

| 26 hr | Reflux | HCl | Ethyl Acetate (extraction) | 96% | [5] |

| 4.5 hr | Reflux | 30% HCl | Isopropanol | ~78% (calculated from 20.3g final product) | [10] |

| 14-15 hr | 115°C | Conc. HCl | Methanol (wash) | ~47% (calculated from 7.0g final product) |[7][8] |

Visualizations

Diagram 1: Chemical Reaction Workflow

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Piperine - Wikipedia [en.wikipedia.org]

- 3. sciencemadness.org [sciencemadness.org]

- 4. Synthesis and Biological Evaluation of this compound Amides as Free Radical Scavengers and α-Glucosidase Inhibitors [jstage.jst.go.jp]

- 5. rsucon.rsu.ac.th [rsucon.rsu.ac.th]

- 6. tandfonline.com [tandfonline.com]

- 7. US20210363126A1 - Process for the preparation of piperine - Google Patents [patents.google.com]

- 8. WO2019073491A1 - Process for the preparation of piperine - Google Patents [patents.google.com]

- 9. Sciencemadness Discussion Board - Piperidine from the hydrolysis of piperine - Powered by XMB 1.9.11 [sciencemadness.org]

- 10. Sciencemadness Discussion Board - Piperidine from the hydrolysis of piperine - Powered by XMB 1.9.11 [sciencemadness.org]

Synthesis of Novel Piperic Acid Derivatives for Drug Screening: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of novel piperic acid derivatives and their subsequent evaluation in drug screening assays. This compound, a hydrolytic product of piperine, the main alkaloid in black pepper, serves as a versatile scaffold for the development of new therapeutic agents.[1] Its derivatives have shown a wide range of biological activities, including antioxidant, anti-inflammatory, anticancer, and α-glucosidase inhibitory effects.[2][3][4]

I. Synthesis of this compound Derivatives

The general strategy for synthesizing this compound derivatives involves two main steps: the hydrolysis of piperine to yield this compound, followed by the coupling of this compound with various amines or alcohols to generate a diverse library of compounds.

A. Synthesis of this compound from Piperine

This compound is prepared by the alkaline hydrolysis of piperine.[5] This foundational step is crucial for obtaining the precursor for subsequent derivatization.

Protocol 1: Alkaline Hydrolysis of Piperine [5]

-

Dissolve piperine in a 20% methanolic potassium hydroxide (KOH) solution.

-

Reflux the mixture for 26 hours. The reaction progress can be monitored using thin-layer chromatography (TLC).

-

After completion, evaporate the methanol under reduced pressure.

-

Suspend the resulting residue in water and acidify with hydrochloric acid (HCl) to a pH below 1.

-

Extract the precipitated this compound with ethyl acetate.

-

Wash the organic layer with saturated sodium chloride (brine) solution.

-

Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and evaporate the solvent to obtain this compound as a yellow solid. The yield of this reaction is typically high, around 96%.[5]

B. Synthesis of this compound Amides

This compound amides can be synthesized by coupling this compound with a variety of primary or secondary amines. This can be achieved through the formation of an intermediate acid chloride or by using a coupling agent.

Protocol 2: Synthesis of this compound Amides via Acid Chloride [2]

-

To a solution of this compound in dichloromethane (CH2Cl2), add oxalyl chloride.

-

Stir the mixture at room temperature for 3 hours.

-

Evaporate the solvent and excess oxalyl chloride under reduced pressure to obtain the crude this compound chloride.

-

In a separate flask, dissolve the desired amine and triethylamine (Et3N) in CH2Cl2 or N,N-dimethylformamide (DMF) and cool in an ice bath.

-

Add the crude acid chloride (dissolved in CH2Cl2 or DMF) dropwise to the amine solution.

-

Stir the reaction mixture for 5 hours at room temperature.

-

Upon completion, perform an appropriate work-up and purification (e.g., extraction and column chromatography) to isolate the desired this compound amide.

Protocol 3: Synthesis of this compound Amides using a Coupling Agent [5]

-

Dissolve this compound, the desired amine, N,N'-dicyclohexylcarbodiimide (DCC), and 4-dimethylaminopyridine (DMAP) in a suitable solvent like dichloromethane.

-

Stir the reaction mixture at room temperature.

-

Monitor the reaction by TLC.